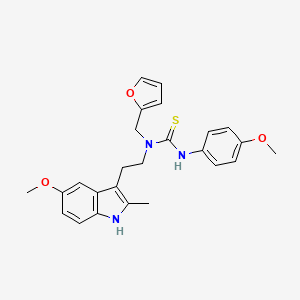
1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea" is a complex molecule that likely exhibits a range of interesting chemical properties and biological activities due to its diverse functional groups and heterocyclic components. While the specific compound is not directly studied in the provided papers, similar furan and thiourea derivatives have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of furan and thiourea derivatives is well-documented. For instance, the synthesis of 1-benzoyl-3-furan-2-ylmethyl-thiourea involved elemental analyses, IR spectroscopy, and NMR spectroscopy, along with single-crystal X-ray diffraction analysis to determine its structure . Similarly, a variety of furan derivatives of substituted phenylthiourea were synthesized and identified, with X-ray single crystal diffraction analyses corroborating their molecular and crystal structures . These methods could potentially be applied to synthesize the compound of interest and confirm its structure.
Molecular Structure Analysis
The molecular structure of furan-thiourea derivatives is often characterized by strong intramolecular hydrogen bonds and a variety of intermolecular interactions that contribute to their supramolecular architectures . For example, the asymmetric unit of 1-(2-furoyl)-3-(2-methoxy-4-nitrophenyl)thiourea contains molecules linked by intermolecular N—H⋯S hydrogen bonds, forming specific ring motifs and exhibiting intramolecular N—H⋯O hydrogen bonds that stabilize the trans-cis geometry of the thiourea group . These structural features are likely to be relevant to the compound under analysis.
Chemical Reactions Analysis
Furan derivatives can undergo a range of chemical reactions. For instance, the photoinduced direct oxidative annulation of furan derivatives can lead to the formation of highly functionalized polyheterocyclic compounds . Additionally, the reaction between furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates can result in the synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans . These reactions highlight the reactivity of furan derivatives and could be relevant to the synthesis and reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-thiourea derivatives can be quite diverse. For example, the synthesized 1-benzoyl-3-furan-2-ylmethyl-thiourea was analyzed for its optimized geometric structure, energies, and theoretical calculations at the DFT level . The dipole moment, linear polarizability, and first hyperpolarizability values were computed, which are important for understanding the compound's behavior in different environments . Similarly, the molecular structure of 1,3-diacetyl-2-(5-ethoxycarbonylfurfuryl)thiourea was established by X-ray diffraction analysis, demonstrating the effect of substituents on the dynamics of amidine tautomerism .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis Research has shown that compounds similar to 1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea are involved in chemical reactions such as the decarboxylative Claisen rearrangement, where furan-2-ylmethyl and related compounds undergo rearrangement upon exposure to certain reagents, yielding heteroaromatic products (Craig et al., 2005). Additionally, a study on furan derivatives of substituted phenylthiourea involved synthesizing and identifying new derivatives, analyzing them using IR spectroscopy, and further investigating their molecular and crystal structures through X-ray single crystal diffraction analyses (Hritzová et al., 2005).
Anticancer Research Compounds with structural similarities to 1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea have been explored for their potential in anticancer treatments. For instance, derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide have been synthesized as novel indole scaffolds targeting the epidermal growth factor receptor (EGFR) and were found to exhibit potent anticancer activities against various cancer cell lines (Lan et al., 2017). Another study focused on the synthesis and biological activity of compounds derived from methyl-5-(hydroxymethyl)-2-furan carboxylate, revealing that certain amine derivatives showcased significant biological activity against cancer cell lines and bacteria (Phutdhawong et al., 2019).
Photochromism and Material Science The photochromic properties of compounds related to 1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea have been investigated for potential applications in optical data storage and molecular switches. For example, heterocyclic fulgides based on naphtho[1,2-b]furan and benzo[g]indole exhibited photochromism, high resistance to photocoloration, and high thermal stability, making them promising candidates for three-dimensional optical data storage devices (Balenko et al., 2010).
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-17-22(23-15-20(30-3)10-11-24(23)26-17)12-13-28(16-21-5-4-14-31-21)25(32)27-18-6-8-19(29-2)9-7-18/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJLWOOPVFWLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2540533.png)
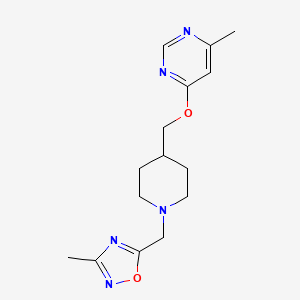
![2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2540535.png)
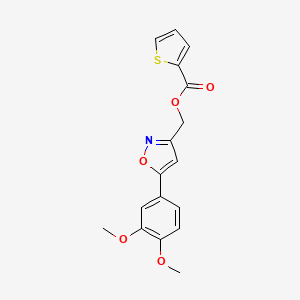
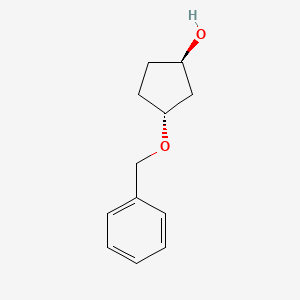
![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2540539.png)
![Methyl 3-({2-[(2-{[2-(cyclohexylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2540542.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2540543.png)
![2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
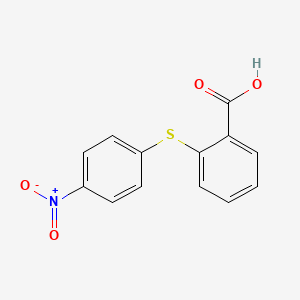
![benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2540549.png)
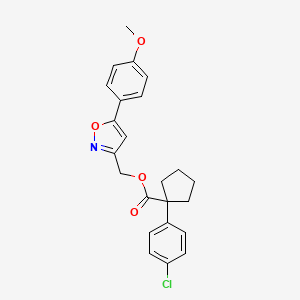
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2540553.png)